Technical Whitepaper: 4-(Bromomethyl)cyclohexane-1-carbonitrile
Technical Whitepaper: 4-(Bromomethyl)cyclohexane-1-carbonitrile
This is an in-depth technical guide and whitepaper on 4-(Bromomethyl)cyclohexane-1-carbonitrile , designed for researchers and drug development professionals.
Bifunctional Aliphatic Linkers in Medicinal Chemistry
Executive Summary
4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) is a high-value bifunctional building block used extensively in the synthesis of pharmaceutical intermediates. Its utility stems from the simultaneous presence of a reactive electrophile (bromomethyl group) and a versatile masked nucleophile/electrophile (nitrile group) on a rigid cyclohexane scaffold.
In modern drug discovery, this scaffold is prized for its ability to replace aromatic linkers (bioisosterism), thereby improving metabolic stability (reducing CYP450 liability) and increasing
Chemical Identity & Physicochemical Profile[1][2][3]
The compound exists primarily as two stereoisomers: cis and trans. In medicinal chemistry, the trans-isomer is predominantly utilized due to its ability to maintain linear vector orientation between substituents, mimicking a 1,4-disubstituted phenyl ring but with different electronic and steric properties.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 4-(Bromomethyl)cyclohexane-1-carbonitrile |
| CAS Number | 62221-23-2 |
| Molecular Formula | |
| Molecular Weight | 202.09 g/mol |
| Appearance | White to off-white low-melting solid or viscous liquid |
| Boiling Point | ~115–120 °C (at 0.5 mmHg) |
| Density | 1.27 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |
| Stereochemistry | Available as trans (preferred), cis, or mixture |
| SMILES | N#CC1CCC(CBr)CC1 |
Synthetic Methodologies
The synthesis of 4-(Bromomethyl)cyclohexane-1-carbonitrile requires precise control to prevent over-reduction of the nitrile or elimination of the bromide. The most robust route for research-grade material involves the selective reduction of 4-cyanocyclohexanecarboxylic acid .
Primary Synthetic Route (Acid Reduction Pathway)
This protocol ensures the retention of the nitrile group while converting the carboxylic acid to the primary bromide via an alcohol intermediate.
Step 1: Selective Reduction
-
Reagents: Borane-dimethyl sulfide complex (
) or Isobutyl chloroformate/ (Mixed Anhydride method). -
Rationale:
selectively reduces the carboxylic acid to the alcohol in the presence of a nitrile at controlled temperatures ( ). -
Intermediate: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile.
Step 2: Bromination (Appel Reaction)
-
Reagents: Carbon tetrabromide (
), Triphenylphosphine ( ), DCM. -
Rationale: The Appel reaction proceeds under neutral conditions, preventing hydrolysis of the nitrile. It proceeds with inversion of configuration if the starting alcohol is chiral, though for the primary alcohol here, it preserves the trans/cis ratio of the ring.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the commercially available acid to the final bromide, highlighting critical decision points.
Figure 1: Selective synthesis of 4-(Bromomethyl)cyclohexane-1-carbonitrile via acid reduction.
Reactivity & Applications in Drug Discovery[1]
This compound acts as a "linchpin" intermediate. Its dual functionality allows it to serve as a rigid spacer in fragment-based drug design (FBDD).
The "Trans-Cyclohexane" Effect
Replacing a phenyl linker with a trans-1,4-cyclohexane ring (using this bromide as the installer) often results in:
-
Improved Solubility: Disruption of planar
-stacking. -
Metabolic Stability: Elimination of aromatic hydroxylation sites.
-
Vector Fidelity: The trans-diequatorial conformation maintains a distance of ~5.5 Å between substituents, similar to a para-phenyl ring.
Key Reaction Pathways
-
Path A (Alkylation): The bromomethyl group undergoes
reactions with amines, thiols, or phenoxides. This is used to attach the cyclohexane ring to a pharmacophore core (e.g., a kinase hinge binder). -
Path B (Nitrile Transformation):
-
Hydrolysis: Yields the carboxylic acid (Tranexamic acid analogs).
-
Reduction: Yields the primary amine (Diamine linkers).
-
Cycloaddition: Reacts with azides to form tetrazoles (Bioisostere of carboxylic acid).
-
Application Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.
Experimental Protocol: Synthesis of Trans-4-(Bromomethyl)cyclohexane-1-carbonitrile
Objective: Preparation of 5.0 g of high-purity bromide from the alcohol precursor.
Materials
-
Trans-4-(hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq)
-
Carbon tetrabromide (
, 1.1 eq) -
Triphenylphosphine (
, 1.1 eq) -
Dichloromethane (DCM, anhydrous)
Procedure
-
Setup: Charge a flame-dried 250 mL round-bottom flask with Trans-4-(hydroxymethyl)cyclohexane-1-carbonitrile (5.0 g, 36 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add Carbon tetrabromide (
, 13.1 g, 39.6 mmol) in one portion. Stir for 10 minutes. -
Activation: Dropwise add a solution of Triphenylphosphine (
, 10.4 g, 39.6 mmol) in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5 °C.-
Note: The reaction is exothermic. The solution will turn slightly yellow.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Concentrate the solvent to ~20 mL volume under reduced pressure. Add diethyl ether (100 mL) to precipitate triphenylphosphine oxide (
). -
Purification: Filter off the white solid. Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Validation: Verify structure via
-NMR ( ). Look for the characteristic doublet for at ppm.
Safety & Handling (HSE)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Lachrymator: Benzyl bromide analogs are potent lachrymators; this cyclohexyl analog is less volatile but should still be handled in a fume hood.
-
Nitrile Hazard: Metabolized to cyanide in vivo; avoid inhalation or skin contact. Treat exposure with standard cyanide antidote protocols if ingestion occurs.
-
Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (slow hydrolysis of nitrile).
References
-
PubChem. (2023). 4-(Bromomethyl)cyclohexane-1-carbonitrile (Compound Summary). National Library of Medicine. [Link]
-
Palmer, J. T., et al. (2005). "Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 48(24), 7520-7534.[1] (Contextual reference for nitrile-cyclohexane scaffolds). [Link]
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for cyclohexane as phenyl bioisostere). [Link]
